2,3,4,5-Tetrahydro-1-benzoxepin-4-one
Overview
Description
2,3,4,5-Tetrahydro-1-benzoxepin-4-one is an organic compound that belongs to the group of oxepines. It has a molecular weight of 162.19 . The compound is also known as methylenedioxybenzene or tetrahydrobenzodioxepin.
Molecular Structure Analysis
The IUPAC name for this compound is 2,3-dihydrobenzo[b]oxepin-4(5H)-one . The InChI code is 1S/C10H10O2/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2 .Chemical Reactions Analysis
The preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds have been reported . Ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one to give an acrylamide readily occurs when N-alkylation is attempted .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Conformational Analysis
- Conformational Behavior : The conformational behavior of 2,3,4,5-Tetrahydro-1-benzoxepin and its derivatives has been studied using nuclear magnetic resonance. Different conformations like chair and twist-boat are observed, influenced by various factors like steric, electrostatic, and electronic interactions (Lachapelle & St-Jacques, 1987).
Synthetic Applications
Synthetic Methodologies : Novel synthetic approaches for 2,3,4,5-Tetrahydro-1-benzoxepin derivatives have been developed, including multibond-forming processes and ring-closing metathesis. These methods facilitate the creation of pharmacologically active heterocyclic scaffolds (Calder et al., 2015).
Catalytic Synthesis : A three-component one-pot, catalytic approach for synthesizing 2,3,4,5-Tetrahydro-1H-2-benzazepines has been developed. This efficient method uses a rhodium catalyst and achieves excellent yields with diverse anilines (Vieira & Alper, 2008).
Palladium-Catalyzed Reactions : The synthesis of 2-substituted-4-benzoxepines through a palladium-catalyzed aromatic substitution followed by an intramolecular Heck sequence is another innovative method. This approach allows for the creation of benzoxepines with a variety of substituents (Lautens et al., 2002).
Pharmacological and Biological Applications
Potential Antiparasitic Activity : Tetrahydro-1-benzazepines, closely related to 2,3,4,5-Tetrahydro-1-benzoxepin, have shown potential as antiparasitic drugs. They are being investigated for treating diseases like chagas disease and leishmaniasis (Macías et al., 2016).
Muscarinic Receptor Antagonism : Derivatives of tetrahydro-[1H]-2-benzazepin-4-ones, structurally similar to 2,3,4,5-Tetrahydro-1-benzoxepin, have been developed as potentially selective muscarinic (M3) receptor antagonists. These compounds have shown promising pharmacological profiles (Bradshaw et al., 2008).
Mechanism of Action
Target of Action
Similar benzoxepin-derived compounds have been shown to interact with the central nervous system .
Mode of Action
Benzoxepin derivatives have been shown to have a sedative-hypnotic effect, suggesting they may interact with gaba receptors or other targets in the central nervous system .
Biochemical Pathways
Benzoxepin derivatives have been shown to modulate the action of gaba on neuronal chloride ion flux , which could potentially affect a variety of biochemical pathways related to neurotransmission.
Result of Action
Benzoxepin derivatives have been shown to have a sedative-hypnotic effect, suggesting they may modulate neuronal activity .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3,4,5-Tetrahydro-1-benzoxepin-4-one are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies should aim to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
3,5-dihydro-2H-1-benzoxepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXIYXBEEPNZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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